3-Methoxy-3'-piperidinomethyl benzophenone
Description
Historical Context and Evolution of Benzophenone (B1666685) Scaffold Research
The benzophenone scaffold, a diarylketone consisting of two phenyl rings attached to a central carbonyl group, is a structure of significant interest in medicinal chemistry. nih.govrsc.orgconsensus.app Historically, benzophenones were recognized for their use as photoinitiators in UV-curing applications, such as inks and coatings, and as UV blockers in perfumes, soaps, and plastic packaging. chemeurope.comsanjaychemindia.com
Over the last few decades, the focus of benzophenone research has expanded dramatically into the biomedical field. This evolution was spurred by the discovery of numerous naturally occurring benzophenone derivatives in plants and fungi that exhibit a wide range of biological activities. rsc.orgrsc.org These natural products demonstrated potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents, prompting chemists to view the benzophenone core as a "ubiquitous" and privileged scaffold for drug discovery. nih.govrsc.org Consequently, researchers have dedicated considerable effort to synthesizing novel benzophenone derivatives to explore and enhance these biological activities. nih.govrsc.org
Structural Features and Chemical Classification of 3-Methoxy-3'-piperidinomethyl Benzophenone
This compound is a synthetic organic compound that can be systematically deconstructed to understand its chemical nature.
Core Structure : The foundational structure is benzophenone, also known as diphenylmethanone, with the chemical formula (C₆H₅)₂CO. chemeurope.comwikipedia.org It is the simplest diaromatic ketone. wikipedia.org
Substituents : This core is modified with two specific functional groups on its phenyl rings:
A methoxy (B1213986) group (-OCH₃) is attached at the 3-position of one phenyl ring.
A piperidinomethyl group (-CH₂-C₅H₁₀N) is attached at the 3'-position of the second phenyl ring.
Chemical Classification : Based on this structure, this compound is classified as a substituted benzophenone or a diaryl ketone derivative. The presence of the basic piperidine (B6355638) nitrogen and the ether linkage from the methoxy group introduces specific physicochemical properties, such as potential sites for hydrogen bonding and altered polarity compared to the parent benzophenone molecule.
Table 1: Physicochemical Properties of Benzophenone (Parent Compound)
| Property | Value |
| IUPAC Name | Diphenylmethanone |
| Molecular Formula | C₁₃H₁₀O |
| Molar Mass | 182.222 g·mol⁻¹ |
| Appearance | White solid |
| Melting Point | 48.5 °C (119.3 °F) |
| Boiling Point | 305.4 °C (581.7 °F) |
| Solubility in water | Insoluble |
| Solubility | Soluble in organic solvents like ethanol (B145695) and ether |
| Data sourced from multiple references. chemeurope.comwikipedia.org |
Overview of Academic Research Trajectories for Benzophenone Derivatives
Academic research into benzophenone derivatives has followed multiple promising trajectories, driven by the scaffold's ability to interact with various biological targets. The structural versatility allows for the synthesis of large libraries of compounds with diverse pharmacological profiles. nih.gov
Table 2: Major Research Areas for Benzophenone Derivatives
| Research Area | Description & Examples | Key Findings |
| Anticancer Activity | Derivatives are designed to inhibit cancer cell proliferation. | A series of benzophenone derivatives bearing a naphthalene (B1677914) moiety were synthesized and evaluated for antiproliferative activity. Compound 4u was identified as a potent tubulin polymerization inhibitor, showing higher activity than the standard drug cisplatin (B142131) against MCF-7 human breast cancer cells. nih.gov |
| Anti-inflammatory Activity | Compounds are developed to inhibit inflammatory pathways. | Dimeric benzophenones were found to inhibit lipopolysaccharide-induced nitric oxide (NO) production, with IC₅₀ values ranging from 8.8 to 18.1 μM. semanticscholar.org Other derivatives have been shown to inhibit cytokines like IL-6. nih.gov |
| Antiviral Activity (NNRTIs) | Modification of the benzophenone scaffold to create Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV. | Benzophenone derivatives with bulky naphthyl rings have shown moderate to good activity against wild-type HIV-1 and mutated viruses. nih.gov |
| Enzyme Inhibition | Targeting specific enzymes involved in disease pathways. | Benzophenone derivatives have been developed as inhibitors for farnesyltransferase (an anticancer and antiparasitic target), p38α kinase (implicated in rheumatoid arthritis), and Vascular Endothelial Growth Factor-A (VEGF-A, involved in tumor angiogenesis). nih.gov |
| Antimicrobial Activity | Synthesis of benzophenones with activity against bacteria and fungi. | The introduction of heterocycles like 1,3,4-oxadiazole-2-(3H)thione into the benzophenone framework has yielded compounds with notable antimicrobial properties. semanticscholar.org |
| Endocrine Disruption Research | Investigating the hormonal activities of benzophenones, particularly those used as UV filters like Benzophenone-3 (Oxybenzone). | Benzophenone-3 and its metabolite Benzophenone-1 have demonstrated estrogenic activity at human-relevant concentrations, linking them to alterations in reproductive health endpoints. nih.gov |
Current Research Gaps and Future Outlook Pertaining to this compound
A comprehensive review of scientific literature reveals a significant research gap concerning the specific compound this compound. There is a lack of published studies detailing its synthesis, characterization, and biological evaluation. This absence of specific data means its potential pharmacological profile remains unexplored.
The future outlook for this compound can be projected based on the known activities of structurally related molecules.
Choline (B1196258) Transporter Inhibition : Research on a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides identified potent and selective inhibitors of the presynaptic choline transporter (CHT). nih.gov Given the shared methoxy and piperidinyl features, this compound could be a candidate for investigation as a CHT inhibitor, a target relevant for neurological and psychiatric disorders.
Acetylcholinesterase (AChE) Inhibition : A compound with related moieties, 6-Methoxy-3-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-1,2-benzisoxazole, was investigated as a high-affinity reversible inhibitor of acetylcholinesterase. nih.gov This suggests that the combination of a methoxy group and a piperidine-containing side chain on an aromatic scaffold could be explored for AChE inhibition, relevant to diseases like Alzheimer's.
Anticancer Research : As many substituted benzophenones show promise as anticancer agents by targeting tubulin polymerization, nih.gov it would be a logical step to screen this compound for similar activity.
The primary future direction should be the foundational synthesis and characterization of this compound, followed by a broad biological screening program based on the established activities of the wider benzophenone class.
Structure
3D Structure
Properties
IUPAC Name |
(3-methoxyphenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-23-19-10-6-9-18(14-19)20(22)17-8-5-7-16(13-17)15-21-11-3-2-4-12-21/h5-10,13-14H,2-4,11-12,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUTNWMDAVYBCKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=CC=CC(=C2)CN3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30643126 | |
| Record name | (3-Methoxyphenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30643126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898792-64-8 | |
| Record name | (3-Methoxyphenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30643126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 3 Methoxy 3 Piperidinomethyl Benzophenone
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.indeanfrancispress.comlibretexts.org For 3-Methoxy-3'-piperidinomethyl benzophenone (B1666685), the analysis reveals several strategic disconnections.
The most apparent disconnection is at the carbonyl group, which is central to the benzophenone core. This C-C bond disconnection suggests two primary synthetic approaches: a Friedel-Crafts acylation or a Grignard-type reaction. youtube.com This leads to two sets of precursors, or synthons: a benzoyl cation equivalent and a phenyl anion equivalent.
A second key disconnection is at the benzylic C-N bond of the piperidinomethyl group. This suggests that the piperidine (B6355638) moiety can be introduced late in the synthesis via nucleophilic substitution on a benzylic halide or through a Mannich-type reaction. youtube.com A further disconnection of the C-C bond between the benzyl (B1604629) group and the aromatic ring points to the installation of this group via functionalization of a methyl group on a toluene-derived precursor.
Based on these disconnections, a logical forward synthesis would involve:
Formation of a disubstituted benzophenone core, specifically 3-methoxy-3'-methylbenzophenone (B1338468).
Functionalization of the methyl group to create a reactive intermediate.
Introduction of the piperidine ring to yield the final product.
Precursor Synthesis and Functional Group Transformations
The success of the total synthesis relies on the efficient preparation of key precursors. Following the retrosynthetic blueprint, the central intermediate is 3-methoxy-3'-methylbenzophenone . chemicalbook.comchemicalbook.com The starting materials for this intermediate are derivatives of anisole (B1667542) and toluene (B28343).
Methoxy-containing Precursor : A common starting material is 3-methoxybenzoic acid, which can be prepared from m-salicylic acid via an etherification reaction using a methylating agent like methyl sulfate (B86663) in the presence of a base. This acid can then be converted to the more reactive 3-methoxybenzoyl chloride using thionyl chloride or a similar reagent. Alternatively, 3-bromoanisole (B1666278) can be used to generate a Grignard reagent, 3-methoxyphenylmagnesium bromide . sigmaaldrich.comthermofishersci.ingoogle.com
Toluene-containing Precursor : For the other ring, 3-methylbenzoyl chloride or 3-bromotoluene (B146084) are readily available starting materials. The methyl group in toluene directs incoming electrophiles primarily to the ortho and para positions, making the synthesis of meta-substituted products require specific strategies. libretexts.orgquora.com
Once the 3-methoxy-3'-methylbenzophenone core is assembled, the pivotal functional group transformation involves the activation of the methyl group. This is typically achieved through free-radical bromination using N-Bromosuccinimide (NBS) under photochemical or radical initiator conditions to form 3-methoxy-3'-(bromomethyl)benzophenone . This benzylic bromide is a potent electrophile, perfectly primed for the subsequent introduction of the piperidine nucleophile. pearson.comucalgary.ca
Key Reaction Pathways for Benzophenone Core Formation
The formation of the diaryl ketone core is the cornerstone of the synthesis. Two classical and robust methods are predominantly employed.
Friedel-Crafts Acylation Strategies
The Friedel-Crafts acylation is a powerful method for forming C-C bonds to an aromatic ring. tamu.eduwisc.edu In this context, it involves the reaction of an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst.
A plausible route is the acylation of anisole with 3-methylbenzoyl chloride. The methoxy (B1213986) group of anisole is a strong activating, ortho-, para-director. wisc.edudepaul.edu Therefore, direct acylation would yield a mixture of isomers, with the para-substituted product, 4-methoxy-3'-methylbenzophenone, likely being the major product. Achieving the desired meta-acylation is challenging and may require multi-step processes or specific catalysts to control regioselectivity. A more viable Friedel-Crafts approach is the acylation of toluene with 3-methoxybenzoyl chloride. While the methyl group is also an ortho-, para-director, the reaction conditions can be optimized to improve the yield of the desired meta-isomer, although separation from the para-isomer would still be necessary.
| Catalyst Type | Typical Catalyst | Reaction Conditions | Selectivity Issues |
| Lewis Acids | AlCl₃, FeCl₃, BF₃ | Anhydrous solvent (e.g., CH₂Cl₂, CS₂), typically at low to ambient temperatures. frontiersin.org | Strong activating groups (like -OCH₃) lead to high para-selectivity. Polysubstitution can occur. |
| Solid Acid Catalysts | Zeolites (e.g., HBEA) | Higher temperatures (e.g., 120°C), solvent-free or in high-boiling solvents. frontiersin.org | Can offer higher selectivity and easier workup; para-selectivity often still favored. |
Grignard Reaction Methodologies
Grignard reactions provide a versatile alternative for constructing the benzophenone skeleton, often overcoming the regioselectivity issues of Friedel-Crafts acylation. mnstate.edusigmaaldrich.com The general strategy involves the addition of an organomagnesium reagent to a carbonyl compound, followed by oxidation.
A highly effective route involves the following steps:
Grignard Reagent Formation : 3-Bromoanisole is reacted with magnesium turnings in an anhydrous ether solvent (like THF or diethyl ether) to form 3-methoxyphenylmagnesium bromide . sigmaaldrich.comsigmaaldrich.com
Nucleophilic Addition : The Grignard reagent is added to 3-methylbenzaldehyde. This reaction forms a diaryl carbinol, (3-methoxyphenyl)(3-methylphenyl)methanol , after acidic workup.
Oxidation : The secondary alcohol is then oxidized to the corresponding ketone, 3-methoxy-3'-methylbenzophenone. Common oxidizing agents for this step include potassium permanganate (B83412) (KMnO₄), chromic acid (Jones reagent), or pyridinium (B92312) chlorochromate (PCC). beilstein-journals.orgnih.gov
This sequence offers excellent control over the substitution pattern, as the positions of the methoxy and methyl groups are predetermined by the choice of the initial aldehyde and Grignard reagent.
Introduction of Methoxy and Piperidinomethyl Substituents: Reaction Mechanisms and Optimization
As outlined, the methoxy group is most strategically incorporated from the beginning of the synthesis by using a methoxy-substituted precursor. The final and defining step is the introduction of the piperidinomethyl group.
Mannich-type Reactions for Piperidinomethyl Linkage
The term "Mannich reaction" classically refers to the aminoalkylation of an acidic proton located alpha to a carbonyl group. adichemistry.comwikipedia.org The reaction involves an amine, formaldehyde (B43269) (or another aldehyde), and a carbonyl compound. jlu.edu.cn While a direct Mannich reaction on the aromatic ring of the benzophenone is not feasible due to the lack of a sufficiently acidic proton, the term is sometimes used more broadly for aminomethylations.
The most practical and high-yielding method to install the piperidinomethyl group onto the 3-methoxy-3'-methylbenzophenone intermediate proceeds via a two-step sequence that is mechanistically distinct from a classic Mannich reaction but achieves the same aminomethylation outcome:
Benzylic Halogenation : The methyl group of the benzophenone is first activated by conversion to a benzyl bromide using N-Bromosuccinimide (NBS) and a radical initiator like AIBN or light. This reaction proceeds via a free-radical chain mechanism.
Nucleophilic Substitution : The resulting 3-methoxy-3'-(bromomethyl)benzophenone is then treated with piperidine. The piperidine acts as a nucleophile, displacing the bromide ion in a standard Sₙ2 reaction to form the final product, 3-Methoxy-3'-piperidinomethyl benzophenone. sciencemadness.orgacs.org An excess of piperidine or the addition of a non-nucleophilic base like potassium carbonate is often used to neutralize the HBr byproduct and prevent the formation of piperidinium (B107235) salts. sciencemadness.org
Alternatively, a true electrophilic aminomethylation can be considered. This involves the pre-formation of the Eschenmoser salt-like iminium ion, N,N-dimethylenepiperidinium chloride , from piperidine and formaldehyde. This highly electrophilic species can then react with an activated aromatic ring in a process analogous to Friedel-Crafts alkylation. However, this method is less common for simple toluene derivatives compared to the more reliable halogenation-substitution pathway. adichemistry.comresearchgate.net
| Reaction | Reagents | Mechanism | Key Considerations |
| Benzylic Bromination | N-Bromosuccinimide (NBS), AIBN or UV light | Free-radical substitution | Requires a non-polar solvent (e.g., CCl₄). Selective for the benzylic position. |
| Nucleophilic Substitution | Piperidine, K₂CO₃ (optional) | Sₙ2 displacement | The benzylic bromide is a highly reactive substrate for Sₙ2 reactions. ucalgary.ca |
| Classic Mannich Reaction | Formaldehyde, Piperidine, Acid/Base Catalyst | Formation of an iminium ion, followed by nucleophilic attack from a C-H acid. wikipedia.org | Not directly applicable to the unactivated aromatic ring of benzophenone. |
Etherification Strategies for Methoxy Group Incorporation
The introduction of the methoxy group at the 3-position of the benzophenone scaffold can be achieved through several synthetic routes. A primary strategy involves the use of a methoxy-substituted precursor prior to the formation of the benzophenone core.
One common approach is the Friedel-Crafts acylation of an activated aromatic ring, such as anisole, with a suitably functionalized benzoyl chloride. In this scenario, anisole (methoxybenzene) serves as the nucleophile, and the methoxy group directs the acylation primarily to the para position due to its electron-donating nature and steric hindrance at the ortho positions. psu.edursc.orgrsc.orgresearchgate.netnih.gov The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), which activates the acyl chloride. tamu.edu
Alternatively, the methoxy group can be introduced via nucleophilic substitution on a pre-existing hydroxybenzophenone. For instance, 3-hydroxybenzophenone (B44150) can be methylated using a methylating agent like dimethyl sulfate or a methyl halide in the presence of a base. nih.gov This approach is advantageous when the corresponding hydroxybenzophenone is readily available.
A plausible synthetic sequence for preparing a key intermediate is outlined below. The etherification is accomplished by starting with a methoxy-substituted aromatic compound.
Table 1: Representative Conditions for Friedel-Crafts Acylation of Anisole
| Acylating Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) of p-isomer | Reference |
| Benzoyl chloride | HBEA Zeolite | - | 120 | 93-96 | nih.gov |
| Benzoyl chloride | SnO₂ nanosheets | - | 50 | up to 92 | acs.org |
| Acetic anhydride | AlCl₃ | Dichloromethane | Reflux | ~86 | depaul.edu |
| Propionyl chloride | AlCl₃ | Dichloromethane | Room Temp | - | youtube.com |
This table presents a selection of reported conditions for the Friedel-Crafts acylation of anisole, demonstrating the variety of catalysts and conditions that can be employed to achieve para-acylation.
Regioselectivity and Stereochemical Control in Multi-Step Synthesis
The synthesis of this compound is a multi-step process where regioselectivity is a critical consideration. A logical synthetic strategy involves the preparation of two key intermediates: one containing the methoxy group and the other bearing the piperidinomethyl functionality, followed by their coupling.
A feasible route commences with the synthesis of 3-(chloromethyl)benzoyl chloride. This can be prepared from 3-methylbenzoyl chloride via chlorination. google.com Subsequently, the 3-(chloromethyl)benzoyl chloride can be reacted with piperidine to yield 1-[3-(chloromethyl)benzoyl]piperidine. fluorochem.co.uk An alternative is the direct reaction of methyl 3-(bromomethyl)benzoate with piperidine to form methyl 3-(1-piperidinylmethyl)benzoate. chemicalbook.com This intermediate, possessing the piperidinomethyl group at the 3-position, can then be used as the acylating agent in a Friedel-Crafts reaction with anisole.
The regioselectivity of the Friedel-Crafts acylation of anisole is well-established, with the electron-donating methoxy group acting as an ortho, para-director. Due to steric hindrance, the acylation predominantly occurs at the para position, leading to the desired 4-methoxy substitution on one of the benzophenone rings. psu.edursc.orgdepaul.edu
Table 2: Proposed Multi-Step Synthesis of this compound
| Step | Reactants | Reagents/Catalyst | Product | Estimated Yield (%) |
| 1 | 3-Methylbenzoic acid | Thionyl chloride | 3-Methylbenzoyl chloride | >95 |
| 2 | 3-Methylbenzoyl chloride | N-Bromosuccinimide, AIBN | 3-(Bromomethyl)benzoyl chloride | 70-80 |
| 3 | 3-(Bromomethyl)benzoyl chloride | Piperidine, Triethylamine | 3-(Piperidinomethyl)benzoyl chloride | 85-95 |
| 4 | Anisole, 3-(Piperidinomethyl)benzoyl chloride | AlCl₃ | This compound | 60-70 |
This table outlines a proposed synthetic pathway with estimated yields based on analogous reactions reported in the literature.
In terms of stereochemical control, the final product, this compound, is achiral, meaning it does not have any stereocenters. Therefore, the formation of stereoisomers is not a factor in its synthesis, and no specific stereochemical control measures are required.
Advanced Synthetic Techniques for Analog Generation
The generation of analogs of this compound can be efficiently achieved using advanced synthetic techniques that allow for rapid diversification of the core structure.
Microwave-assisted synthesis has been shown to accelerate reaction times and improve yields in Friedel-Crafts acylations and other coupling reactions. google.comnih.govnih.gov This technology can be applied to the synthesis of various benzophenone analogs by expediting the coupling of different substituted benzoyl chlorides with a range of aromatic compounds.
Flow chemistry offers precise control over reaction parameters, enhanced safety, and scalability, making it an attractive method for multi-step syntheses. psu.edursc.orggoogle.com A continuous flow reactor could be employed for the sequential synthesis of the target molecule and its analogs, allowing for rapid modification of substituents on either aromatic ring by simply changing the input building blocks. google.compatsnap.com
Palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura coupling, provide a powerful tool for the synthesis of unsymmetrical biaryls, which are precursors to benzophenones. nih.govresearchgate.netbeilstein-journals.orgnih.gov This methodology allows for the coupling of a wide variety of aryl boronic acids with aryl halides, enabling the introduction of diverse substituents on both aromatic rings of the benzophenone scaffold. For instance, a 3-methoxyphenylboronic acid could be coupled with a 3-(piperidinomethyl)phenyl halide, followed by oxidation of an intermediate to the ketone. This approach offers significant flexibility for generating a library of analogs with different substitution patterns.
Table 3: Advanced Synthetic Methods for Analog Generation
| Technique | Key Advantages | Potential Application for Analogs | Representative References |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields | Synthesis of diverse benzophenone cores | google.comnih.govnih.gov |
| Flow Chemistry | Precise control, scalability, safety | Automated multi-step synthesis of analog libraries | psu.edursc.orggoogle.comgoogle.compatsnap.com |
| Palladium-Catalyzed Coupling | Broad substrate scope, functional group tolerance | Flexible introduction of diverse substituents on both aryl rings | nih.govresearchgate.netbeilstein-journals.orgnih.gov |
This table summarizes advanced synthetic techniques and their potential applications in generating analogs of the target compound.
Structure Activity Relationship Sar and Structural Biology of 3 Methoxy 3 Piperidinomethyl Benzophenone Derivatives
Elucidation of Pharmacophoric Elements within the Benzophenone (B1666685) Scaffold
A pharmacophore model describes the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. For the benzophenone scaffold, several key pharmacophoric elements have been identified through various studies.
The benzophenone nucleus itself, with its two phenyl rings, often engages in π-orbital interactions with biological targets. nih.gov The carbonyl group is a critical hydrogen bond acceptor, which is a major interaction point with enzymes or receptors. nih.gov In a study on benzophenone derivatives as inhibitors of HIV-1 reverse transcriptase, structure-activity relationships indicated that the primary interactions with the enzyme involved hydrogen bonding from the benzophenone carbonyl and π-stacking interactions with the benzophenone nucleus. nih.gov
Furthermore, three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling has been used to construct pharmacophore models for benzophenone derivatives. bohrium.com These models help in designing new molecules with desired properties by identifying the key structural features responsible for their biological activity and potential toxicity. bohrium.com The essential features typically include hydrogen bond acceptors, hydrophobic regions, and aromatic rings, all of which are present in the 3-Methoxy-3'-piperidinomethyl benzophenone structure.
Conformational Analysis and Molecular Flexibility of the Piperidinomethyl Moiety
The conformational free energies of substituted piperidines can be determined experimentally using methods like the J-value method in NMR spectroscopy and predicted computationally using molecular mechanics. nih.gov For piperidine (B6355638) rings with polar substituents, protonation of the nitrogen can lead to a significant stabilization of the axial conformer due to electrostatic interactions. nih.gov
In the context of this compound, the piperidine ring is attached to the benzophenone core via a flexible methylene (B1212753) linker. This allows the piperidine ring to orient itself in various positions relative to the core, influencing how the molecule fits into a binding pocket. The conformational state of the piperidine ring and the rotational freedom around the bonds connecting it to the benzophenone core are critical for optimal interaction with a biological target. The flexibility can be advantageous, allowing for an induced-fit binding, but can also be detrimental if the energetically preferred conformation is not the one required for biological activity.
Table 1: Conformational Preferences in Substituted Piperidines This table summarizes experimental findings on how substituents and protonation affect the conformational equilibrium of the piperidine ring, which is relevant for understanding the piperidinomethyl moiety.
| Substituent (R) at C4 | State | Favored Conformer | Observation |
|---|---|---|---|
| Methyl (Me) | Free Base & Protonated | Equatorial | No change in conformer energies upon protonation. nih.gov |
| Phenyl (Ph) | Free Base & Protonated | Equatorial | No change in conformer energies upon protonation. nih.gov |
| Fluorine (F) | Free Base | Equatorial | Conformational preference is reversed upon protonation, favoring the axial form due to electrostatic interactions. nih.gov |
| Fluorine (F) | Protonated | Axial | |
| Hydroxyl (OH) | Free Base | Equatorial | Conformational preference is reversed upon protonation, favoring the axial form. nih.gov |
| Hydroxyl (OH) | Protonated | Axial |
Impact of Methoxy (B1213986) Group Position and Steric/Electronic Effects on Biological Activity
The position of the methoxy group on the benzophenone scaffold has a profound impact on the molecule's electronic properties and, consequently, its biological activity. The methoxy group is an electron-donating group through resonance, which can affect the reactivity and binding affinity of the entire molecule.
Studies on other classes of compounds have demonstrated the critical nature of methoxy group positioning. For instance, in a series of 18F-labeled benzyl (B1604629) triphenylphosphonium cations designed for medical imaging, the position of a methoxy group significantly influenced myocardium uptake and clearance kinetics. nih.gov The ortho-substituted compound displayed the fastest liver clearance and the best heart-to-background ratios, while the para-substituted version had the highest uptake in the heart but also in other non-target organs. nih.gov In another example, a study of benzophenone analogues for anti-cancer activity found that a compound with a methoxy group at the para position exhibited the highest anti-tumor effects. nih.gov
For this compound, the methoxy group is at the meta position (position 3). This positioning influences the electron density of the adjacent phenyl ring and the benzophenone carbonyl group. Moving the methoxy group to the ortho (position 2) or para (position 4) position would alter these electronic effects and introduce different steric hindrances, likely leading to a change in biological activity. A SAR study on anticonvulsants related to lacosamide (B1674222) showed that small, non-polar groups at the 3-oxy site maintained high activity, suggesting that the steric and electronic profile of the methoxy group is often well-suited for such interactions. nih.gov
Table 2: Influence of Methoxy Group Position on Biological Properties of 18F-Labeled Radiotracers This table illustrates how the placement of a methoxy group can drastically alter the pharmacokinetic properties of a molecule, a principle applicable to the SAR of this compound.
| Methoxy Position | Key Finding | Implication |
|---|---|---|
| ortho- (Position 2) | Displayed the fastest liver clearance and highest heart-to-background ratios. nih.gov | Favorable for imaging agents requiring low background noise. nih.gov |
| meta- (Position 3) | Accelerated radioactivity clearance from the liver compared to the para isomer. nih.gov | Intermediate properties, offering a balance between uptake and clearance. nih.gov |
| para- (Position 4) | Showed the highest uptake in the heart and other non-targeting organs. nih.gov | Suggests strong binding or accumulation but with lower target specificity. nih.gov |
Role of the Benzophenone Core in Molecular Recognition
The benzophenone core acts as a rigid scaffold that correctly orients the functional substituents for interaction with a biological target. This diarylketone structure is a common motif in medicinal chemistry, valued for its structural and electronic properties. nih.gov The relatively rigid nature of the two phenyl rings connected by a carbonyl group provides a defined three-dimensional shape that can be recognized by receptors and enzymes.
The benzophenone core is crucial for molecular recognition in several ways:
Anchoring: It can serve as the primary anchor, fitting into a hydrophobic pocket of a receptor, which then positions the methoxy and piperidinomethyl groups for secondary interactions, such as hydrogen bonding or salt bridges.
π-Stacking: The aromatic rings are prime candidates for π-π stacking or cation-π interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's binding site. nih.gov
Photoreactivity: The benzophenone moiety is a well-known photocrosslinking agent. nih.govnih.gov Upon exposure to UV light, it can form a covalent bond with nearby amino acid residues, which is a powerful technique for irreversibly labeling a binding site and identifying the molecular target of a ligand. nih.gov
Docking studies on benzophenone-type inhibitors have shown that they establish specific interaction patterns within the binding sites of proteins like P-glycoprotein. imc.ac.at However, the flexibility of the two phenyl rings relative to each other can also be a factor; in some contexts, this floppiness can enhance non-radiative decay pathways, which may be undesirable for certain applications like fluorescent probes. acs.org
Computational and Experimental Approaches to SAR Delineation
A comprehensive understanding of the SAR for benzophenone derivatives is achieved by integrating computational modeling with experimental validation. nih.govnih.gov This dual approach allows for the rational design of more potent and selective compounds.
Computational Approaches:
Molecular Docking: Predicts the preferred binding orientation of a ligand within the active site of a target protein, helping to rationalize observed activities and guide the design of new analogues. imc.ac.at
3D-QSAR and Pharmacophore Modeling: These methods build a quantitative model that correlates the 3D structural features of a series of molecules with their biological activity. bohrium.comnih.gov This helps to identify the key pharmacophoric elements required for activity.
Molecular Dynamics (MD) Simulations: Simulates the movement of the ligand and protein over time, providing insights into the stability of the binding pose and the conformational changes that may occur upon binding. bohrium.com
Quantum Mechanics (QM) Calculations: Used to accurately calculate electronic properties, such as charge distribution and orbital energies, which are important for understanding reactivity and electrostatic interactions. nih.gov
Experimental Approaches:
Chemical Synthesis: The synthesis of a series of analogues where each part of the molecule (the core, the methoxy group position, the piperidine substitution) is systematically modified. nih.govimc.ac.at
In Vitro Assays: These include enzyme inhibition assays, receptor binding assays, and cell-based cytotoxicity assays to measure the biological activity of the synthesized compounds. nih.govresearchgate.net
X-ray Crystallography: Provides a high-resolution 3D structure of the ligand bound to its target protein, offering definitive proof of the binding mode and key interactions. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the structure of the synthesized compounds and to study their conformational dynamics in solution. researchgate.net
In Vivo Studies: Animal models are used to evaluate the pharmacological effects, pharmacokinetics, and biodistribution of lead compounds. nih.gov
By combining these methods, researchers can build a detailed map of the structure-activity relationships for a class of compounds like the this compound derivatives.
Table 3: Common Methods for SAR Delineation
| Method Type | Specific Technique | Primary Use in SAR |
|---|---|---|
| Computational | Molecular Docking | Predicting ligand binding modes and energies. imc.ac.at |
| 3D-QSAR / Pharmacophore Modeling | Identifying essential 3D chemical features for biological activity. bohrium.com | |
| Molecular Dynamics (MD) | Assessing the stability of ligand-protein complexes and conformational flexibility. bohrium.com | |
| Experimental | Analogue Synthesis | Systematically probing the effect of structural modifications on activity. nih.gov |
| In Vitro Biological Assays | Quantifying the biological activity (e.g., IC50, Ki) of compounds. researchgate.net | |
| X-ray Crystallography / NMR | Determining the precise 3D structure and binding conformation of molecules. nih.govresearchgate.net |
Mechanistic Investigations of 3 Methoxy 3 Piperidinomethyl Benzophenone S Molecular Interactions
Receptor-Ligand Interactions and Signaling Cascades
There are no specific studies on the interaction between 3-Methoxy-3'-piperidinomethyl benzophenone (B1666685) and the Histamine (B1213489) H3 Receptor (H3R). Although other benzophenone derivatives have been investigated as H3R antagonists, the specific binding affinities, functional activities (such as antagonism or inverse agonism), and effects on downstream signaling cascades for 3-Methoxy-3'-piperidinomethyl benzophenone have not been reported. nih.govnih.gov
Molecular Recognition and Binding Mode Analysis (e.g., Hydrogen Bonding, Pi-Orbital Interactions)
The precise molecular recognition and binding mode of this compound have not been extensively detailed in dedicated studies. However, analysis of structurally similar benzophenone derivatives provides a strong predictive framework for its likely interactions with biological targets. The key structural features—the benzophenone scaffold, the methoxy (B1213986) group, and the piperidinomethyl moiety—each play a crucial role in the molecule's ability to engage in specific non-covalent interactions.
The benzophenone core provides a large, rigid, and lipophilic surface, making it a prime candidate for engaging in pi-orbital interactions . This can include pi-pi stacking with aromatic amino acid residues (such as phenylalanine, tyrosine, or tryptophan) within a receptor's binding pocket, or cation-pi interactions where the electron-rich aromatic rings interact with a positively charged group.
The oxygen atom of the ketone in the benzophenone bridge and the oxygen of the methoxy group can act as hydrogen bond acceptors . They can form hydrogen bonds with suitable donor groups, such as the hydroxyl groups of serine, threonine, or tyrosine, or the amide protons of the peptide backbone in a protein. In related compounds like Oxybenzone (2-Hydroxy-4-Methoxy Benzophenone), an intramolecular hydrogen bond between a hydroxyl group and the ketone is a key feature contributing to its stability and properties. unisi.it While this compound lacks a hydroxyl group for this specific intramolecular bond, the principle of its carbonyl oxygen acting as a potent hydrogen bond acceptor in intermolecular interactions remains valid.
The piperidinomethyl group is particularly significant for molecular recognition. The nitrogen atom within the piperidine (B6355638) ring is basic and can be protonated under physiological conditions, acquiring a positive charge. This allows for strong ionic interactions or salt bridges with negatively charged amino acid residues like aspartate or glutamate (B1630785) in a binding site. Furthermore, the entire piperidinomethyl linker provides conformational flexibility, allowing the molecule to adopt an optimal orientation to fit within a binding pocket.
Based on studies of analogous benzophenone derivatives designed as histamine H₃ receptor (H₃R) antagonists, the substituted benzophenone moiety serves as a critical lipophilic region that anchors the molecule in the receptor. mdpi.com The piperidine residue, in turn, interacts with a key aspartic acid residue (Asp114) in the third transmembrane domain of H₃R, a common interaction for H₃R ligands. This combination of lipophilic and ionic interactions is fundamental to the binding affinity of this class of compounds.
Interactive Data Table: Predicted Molecular Interactions
| Structural Feature | Interaction Type | Potential Interacting Residues/Moieties |
| Benzophenone Rings | Pi-Pi Stacking | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) |
| Benzophenone Rings | Cation-Pi Interaction | Lysine (Lys), Arginine (Arg) |
| Ketone Oxygen | Hydrogen Bond Acceptor | Serine (Ser), Threonine (Thr), Tyrosine (Tyr), Backbone N-H |
| Methoxy Oxygen | Hydrogen Bond Acceptor | Serine (Ser), Threonine (Thr), Tyrosine (Tyr) |
| Protonated Piperidine | Ionic Interaction / Salt Bridge | Aspartic Acid (Asp), Glutamic Acid (Glu) |
Cellular Targets and Intracellular Signaling Pathway Perturbations
Direct studies on the cellular targets and signaling pathway perturbations of this compound are not available in the reviewed literature. However, research on closely related benzophenone derivatives containing piperidine moieties strongly suggests potential biological activities and targets. These analogues have been investigated primarily for their roles in neurotransmission and cancer-related pathways.
A primary area of investigation for this structural class is its interaction with neurotransmitter systems. mdpi.com Specifically, benzophenone derivatives with a piperidine or azepane group have been designed and synthesized as multi-target ligands for potential use in Alzheimer's disease. mdpi.com These compounds have shown notable affinity for the histamine H₃ receptor (H₃R) and inhibitory activity against cholinesterases (ChE) , particularly butyrylcholinesterase (BuChE). mdpi.com
Histamine H₃ Receptor (H₃R): The H₃R is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters, including acetylcholine (B1216132). Blockade of H₃R (antagonism) enhances neurotransmitter release, which is a therapeutic strategy for improving cognitive processes. mdpi.com It is plausible that this compound could act as an H₃R antagonist, thereby modulating histaminergic and cholinergic signaling.
Cholinesterase (ChE) Inhibition: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) prevents the breakdown of the neurotransmitter acetylcholine, increasing its concentration in the synapse. This is a key mechanism of action for several drugs used to treat dementia. mdpi.com A related benzophenone derivative showed significant inhibitory activity toward BuChE. mdpi.com
Another potential target, identified through studies on similar structures, is the presynaptic high-affinity choline (B1196258) transporter (CHT) . nih.gov The CHT is responsible for the uptake of choline into neurons, which is the rate-limiting step for acetylcholine synthesis. Inhibition of CHT would decrease acetylcholine production. Research on a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides identified potent CHT inhibitors. nih.gov While the specific structure differs, the shared methoxy and piperidine functionalities suggest that CHT could be a potential, albeit perhaps secondary, target for this compound.
Perturbation of these targets would lead to significant changes in intracellular signaling. H₃R antagonism primarily affects downstream signaling cascades linked to G-protein coupled receptors, while ChE and CHT inhibition directly impacts the availability of acetylcholine, a key modulator of numerous signaling pathways in the central and peripheral nervous systems.
Interactive Data Table: Potential Cellular Targets and Effects of Related Compounds
| Potential Target | Compound Class Studied | Observed Effect | Potential Signaling Impact | Reference |
| Histamine H₃ Receptor (H₃R) | Benzophenone derivatives with piperidine | Antagonism / High Affinity (Kᵢ = 8 nM for lead compound) | Modulation of histaminergic and cholinergic neurotransmission | mdpi.com |
| Butyrylcholinesterase (BuChE) | Benzophenone derivatives with piperidine | Inhibition (IC₅₀ = 172 nM for lead compound) | Increased acetylcholine levels in synapses | mdpi.com |
| Choline Transporter (CHT) | 4-methoxy-3-(piperidin-4-yl)oxy benzamides | Inhibition | Decreased acetylcholine synthesis | nih.gov |
Preclinical Pharmacological and Biological Activities of 3 Methoxy 3 Piperidinomethyl Benzophenone and Analogues
Anti-inflammatory and Immunomodulatory Effects
Inflammation is a complex biological response implicated in a wide range of diseases. The search for new anti-inflammatory agents with improved efficacy and safety profiles is ongoing. Benzophenone (B1666685) derivatives have shown promise in this area.
A series of substituted benzophenone-N-ethyl piperidine (B6355638) ether analogues have been synthesized and evaluated as orally active anti-inflammatory agents. nih.gov These compounds demonstrated interesting anti-inflammatory activity in the carrageenan-induced foot pad edema assay. nih.gov Furthermore, some of these analogues were found to reduce the total number of leukocytes in the exudate of an air-pouch test, suggesting an inhibition of prostaglandin (B15479496) production. nih.gov The structural similarity of these compounds to 3-Methoxy-3'-piperidinomethyl benzophenone, particularly the presence of the piperidine moiety, suggests that the target compound may also possess anti-inflammatory properties.
The immunomodulatory effects of methoxylated flavonoids have also been investigated. The inhibitory activity of these compounds on the generation of reactive oxygen species (ROS) by polymorphonuclear leukocytes (PMNL) was found to be dependent on the position and number of methoxy (B1213986) and hydroxy groups. nih.gov This highlights the potential role of the methoxy group in modulating inflammatory responses. Similarly, derivatives of 8-methoxy-1,3-dimethyl-2,6-dioxo-purine have been shown to exhibit significant anti-inflammatory activity, potentially by lowering TNF-α levels. nih.gov
Studies on bisphenol A (BPA) analogues have also shed light on the immunomodulatory potential of related chemical structures. nih.govresearchgate.net These analogues can affect both the innate and acquired immune systems and may contribute to various immune-mediated conditions. nih.govresearchgate.net For example, some bisphenols can influence the expression of immune-related genes in a concentration-dependent manner. nih.gov
While direct studies on the anti-inflammatory and immunomodulatory effects of this compound are needed, the existing data on related benzophenone and methoxy-containing compounds provide a solid foundation for future investigations.
Table 2: Anti-inflammatory and Immunomodulatory Activity of Related Compound Classes
| Compound Class | Model/Assay | Key Findings | Reference(s) |
| Benzophenone-N-ethyl piperidine ether analogues | Carrageenan-induced foot pad edema, Air-pouch test | Demonstrated anti-inflammatory activity, reduced leukocyte count. | nih.gov |
| Methoxylated flavonoids | ROS generation by PMNL | Inhibitory activity dependent on the position and number of methoxy/hydroxy groups. | nih.gov |
| 8-Methoxy-1,3-dimethyl-2,6-dioxo-purine derivatives | Zymosan-induced peritonitis, Carrageenan-induced edema | Significant anti-inflammatory activity, potentially via TNF-α reduction. | nih.gov |
| Bisphenol A analogues | Zebrafish embryos, Macrophage polarization | Can affect the expression of immune-related genes and influence macrophage function. | nih.govresearchgate.net |
Neuropharmacological Activities and Central Nervous System Modulation
The central nervous system (CNS) is a key target for therapeutic intervention in a variety of disorders. The following subsections explore the preclinical evidence for the neuropharmacological activities of compounds structurally related to this compound.
Epilepsy is a chronic neurological disorder characterized by recurrent seizures. Several classes of compounds with structural similarities to this compound have demonstrated anticonvulsant activity.
Piperine and its derivatives, which contain a piperidine ring, are effective anticonvulsant drugs that antagonize convulsions induced by various methods. nih.gov Their primary mechanism appears to be the modification of the maximal electroshock seizure (MES) pattern. nih.gov
Derivatives of N-benzyl 3-methoxypropionamide have also been studied for their anticonvulsant effects. nih.gov For instance, (R,S)-N-benzyl 2-hydroxy-3-methoxypropionamide showed enhanced anticonvulsant activity upon oral administration in rats. nih.gov Furthermore, structure-activity relationship studies of lacosamide (B1674222), (R)-N-benzyl 2-acetamido-3-methoxypropionamide, have shown that the 3-oxy site can accommodate small, non-polar, non-bulky substituents while retaining pronounced anticonvulsant activity in the MES seizure model. unc.edu
More recently, synthetic N-(3-methoxybenzyl)oleamide and N-(3-methoxybenzyl)linoleamide macamides have been investigated. nih.gov In silico and in vivo studies have shown an anticonvulsant effect for these compounds, with the proposed mechanism involving the inhibition of the fatty acid amide hydrolase (FAAH) enzyme. nih.gov The presence of the 3-methoxybenzyl group is a key structural feature shared with the target compound of this article.
Other studies have identified anticonvulsant properties in various heterocyclic compounds. For example, some 3-(substituted-phenyl)-pyrrolidine-2,5-dione derivatives have shown potent and broad-spectrum anticonvulsant activity in multiple seizure models. mdpi.commdpi.com
Table 3: Anticonvulsant Activity of Structurally Related Compounds
| Compound/Derivative Class | Seizure Model | Key Findings | Reference(s) |
| Piperine and derivatives | Maximal electroshock seizure (MES) | Effective in antagonizing convulsions. | nih.gov |
| N-benzyl 3-methoxypropionamides | MES-induced seizure test | Stereospecific syntheses showed nearly equal anticonvulsant activity for enantiomers. | nih.gov |
| N-(3-methoxybenzyl) macamides | Pilocarpine-induced status epilepticus | Demonstrated anticonvulsant effects in vivo. | nih.gov |
| 3-(Substituted-phenyl)-pyrrolidine-2,5-dione derivatives | MES, scPTZ, 6 Hz models | Broad-spectrum anticonvulsant properties. | mdpi.commdpi.com |
The management of pain remains a significant clinical challenge. Research into novel analgesics has explored a variety of chemical structures, including those related to this compound.
A study on 3-methoxybenzamide (B147233) demonstrated that intraperitoneal injection in rats produced a dose-related increase in the pain threshold. nih.gov Interestingly, this analgesic action did not appear to involve opiate or dopamine (B1211576) receptors. nih.gov This suggests a potentially novel mechanism of action for this class of compounds.
Quinazolinone derivatives have also been investigated for their analgesic properties. 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one and its S-methylated analogue exhibited significant analgesic activity in an acetic acid-induced writhing model in mice, with activities reportedly higher than standard analgesic drugs. researchgate.netmediresonline.org
Furthermore, a series of benzophenone derivatives were designed as multitarget-directed ligands with potential applications in Alzheimer's disease. mdpi.com One of these compounds, (4-fluorophenyl)(4-((5-(piperidin-1-yl)pentyl)oxy)phenyl)methanone, which shares the benzophenone core and a piperidine moiety, demonstrated analgesic properties in both acute and inflammatory pain models in vivo. mdpi.com
The analgesic potential of various other compounds, including antiepileptics and plant-derived alkaloids, has also been documented, often linked to their effects on ion channels or specific receptors. mdpi.comnih.gov
Table 4: Analgesic Activity of Related Compounds in Preclinical Models
| Compound/Derivative | Pain Model | Key Findings | Reference(s) |
| 3-Methoxybenzamide | Rat pain threshold test | Dose-related elevation of pain threshold, not mediated by opiate or dopamine receptors. | nih.gov |
| 3-(3-methoxyphenyl)-quinazolinone derivatives | Acetic acid-induced writhing in mice | Significant analgesic activity, reportedly superior to standard drugs. | researchgate.netmediresonline.org |
| (4-fluorophenyl)(4-((5-(piperidin-1-yl)pentyl)oxy)phenyl)methanone | Formalin test in mice | Showed analgesic properties in both acute and inflammatory pain. | mdpi.com |
The potential for pharmacological cognitive enhancement is an area of intense research. While direct studies on the effects of this compound on memory and cognitive function are not available, research on related compounds and general neuropharmacological principles can provide some context.
The neuroprotective effects observed with some related compounds, such as certain macamides, suggest a potential for preserving cognitive function in the face of neurotoxic insults. nih.gov The proposed mechanism for the neuroprotective activity of N-(3-methoxybenzyl) macamides involves interaction with electron acceptor species, a property that could be conferred by the methoxy group. nih.gov
The development of multitarget-directed ligands for Alzheimer's disease, such as the benzophenone derivatives with histamine (B1213489) H3 receptor affinity and cholinesterase inhibitory potency, highlights a strategy to address cognitive decline. mdpi.com Although the lead compound from that study did not show a statistically significant effect on memory in the passive avoidance test, the approach of targeting multiple neurotransmitter systems is a valid one for cognitive enhancement. mdpi.com
It is important to note that the relationship between neuropharmacological activity and cognitive function is complex. For instance, drugs that modulate dopamine or acetylcholine (B1216132) systems can have profound effects on cognition, but these effects are often dependent on baseline cognitive performance and can follow an inverted U-shaped dose-response curve. nih.gov
Further research is required to specifically evaluate the potential of this compound and its analogues in modulating memory and cognitive function.
Antioxidant and Free Radical Scavenging Capabilities
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in the pathogenesis of numerous diseases. The antioxidant potential of various chemical compounds is therefore of significant interest.
Studies on 3-methoxy aroylhydrazones have demonstrated their ability to scavenge free radicals. nih.gov These compounds showed moderate activity against hydroxyl radicals and significant reactivity against superoxide (B77818) radicals and hypochlorous anions. nih.gov The encapsulation of these derivatives in chitosan-alginate particles was found to protect and stabilize their antioxidant activity. nih.gov
Similarly, a series of 3-methoxyflavones have been synthesized and evaluated for their antioxidant activities. koreascience.kr With the exception of one compound, most of the synthesized 3-methoxyflavones exhibited potent antioxidant activities in various assay systems, including DPPH radical scavenging and inhibition of lipid peroxidation. koreascience.kr The presence of at least two hydroxyl groups in the B-ring of the flavone (B191248) structure appeared to be important for antioxidant activity. koreascience.kr
The free radical scavenging capacity of hybrid compounds of thiosemicarbazone and triazole containing methoxy groups has also been reported. nih.gov These compounds demonstrated the ability to trap free radicals, suggesting their potential to inhibit oxidative mechanisms that contribute to disease complications. nih.gov
These findings collectively suggest that the 3-methoxy functional group can contribute significantly to the antioxidant and free radical scavenging properties of a molecule. Therefore, it is plausible that this compound may also exhibit such activities, a hypothesis that warrants direct experimental investigation.
Table 5: Antioxidant and Free Radical Scavenging Activity of Methoxy-Containing Compounds
| Compound Class | Assay System | Key Findings | Reference(s) |
| 3-Methoxy aroylhydrazones | Chemiluminescent and spectrophotometric systems | Moderate activity against hydroxyl radicals, remarkable reactivity against superoxide and hypochlorous anions. | nih.gov |
| 3-Methoxyflavones | DPPH radical scavenging, lipid peroxidation inhibition | Potent antioxidant activities, comparable to vitamin C in some assays. | koreascience.kr |
| Methoxy-containing thiosemicarbazone-triazole hybrids | FRAP, TEAC, DPPH, ORAC assays | Demonstrated free radical scavenging abilities. | nih.gov |
Antimicrobial and Antifungal Spectrum of Activity
The emergence of multidrug-resistant microbial and fungal strains presents a significant challenge to global public health. This has spurred intensive research into novel antimicrobial agents with diverse chemical scaffolds. Within this context, benzophenone derivatives have garnered attention for their potential biological activities. This section focuses on the preclinical in vitro antimicrobial and antifungal properties of this compound and its structurally related analogues.
Research into the antimicrobial and antifungal efficacy of benzophenone derivatives has revealed that structural modifications play a crucial role in their spectrum of activity. While specific data on this compound is limited in publicly available literature, studies on analogous compounds, particularly those featuring a benzophenone core linked to a piperidine moiety, provide valuable insights into their potential antimicrobial profiles.
A study on a series of substituted benzophenone-N-ethyl piperidine ether derivatives demonstrated a range of antibacterial and antifungal activities. researchgate.net These compounds, which share the core benzophenone and piperidine structures with this compound, were tested against a panel of pathogenic bacteria and fungi. The bioassays indicated that many of the synthesized compounds exhibited notable potential as antimicrobial and antifungal agents. researchgate.net
For instance, certain analogues showed good activity against the Gram-negative bacterium Escherichia coli. researchgate.net Specifically, compounds designated as 5a, 5b, 5d, and 5f in the study were effective against Staphylococcus aureus, a significant Gram-positive pathogen. researchgate.net The antifungal screening also yielded promising results, with compound 5d showing activity against Candida parapsilosis and Aspergillus flavus. researchgate.net However, it was also noted that some derivatives, such as compound 5g, exhibited lower antifungal activity. researchgate.net
The antimicrobial activity of Mannich bases derived from various phenolic compounds has also been investigated, highlighting the potential of the aminomethylation reaction in generating biologically active molecules. tpcj.orgnih.govtsijournals.comnih.govijpsonline.com This is relevant as the "piperidinomethyl" group in the target compound is introduced via a Mannich reaction. Studies on such compounds have shown that they can possess a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungi. nih.govtsijournals.comnih.gov For example, certain quaternary mono-Mannich bases have demonstrated significant antifungal potency, sometimes comparable to or even exceeding that of established antifungal drugs like amphotericin-B against specific fungal species. nih.gov
Furthermore, research on other benzophenone analogues, such as those fused with azetidinone or containing 1,2,3-triazole moieties, has also pointed to the antimicrobial potential of the benzophenone scaffold. researchgate.net In one study, benzophenone derivatives incorporating a 1,2,3-triazole ring showed interesting activity against Bacillus subtilis, Staphylococcus aureus, and Candida albicans, although they were less effective against E. coli.
The data from these studies on related compounds suggest that this compound could possess a noteworthy antimicrobial and antifungal profile. The presence of the methoxy group and the piperidinomethyl side chain are structural features that can influence the lipophilicity and interaction of the molecule with microbial targets.
Below are interactive data tables summarizing the antimicrobial and antifungal activities of representative benzophenone analogues from the discussed studies.
Table 1: Antibacterial Activity of Selected Benzophenone Analogues
| Compound/Analogue | Bacterial Strain | Activity/MIC | Reference |
| Benzophenone-N-ethyl piperidine ether (Analogue 5a) | Staphylococcus aureus | Good | researchgate.net |
| Benzophenone-N-ethyl piperidine ether (Analogue 5b) | Staphylococcus aureus | Good | researchgate.net |
| Benzophenone-N-ethyl piperidine ether (Analogue 5d) | Staphylococcus aureus | Good | researchgate.net |
| Benzophenone-N-ethyl piperidine ether (Analogue 5f) | Staphylococcus aureus | Good | researchgate.net |
| Benzophenone-N-ethyl piperidine ether analogue | Escherichia coli | Good | researchgate.net |
| Quaternary mono-Mannich base (Ig4) | Staphylococcus aureus | Effective | nih.gov |
Table 2: Antifungal Activity of Selected Benzophenone Analogues
| Compound/Analogue | Fungal Strain | Activity/MIC | Reference |
| Benzophenone-N-ethyl piperidine ether (Analogue 5d) | Candida parapsilosis | Good | researchgate.net |
| Benzophenone-N-ethyl piperidine ether (Analogue 5d) | Aspergillus flavus | Good | researchgate.net |
| Benzophenone-N-ethyl piperidine ether (Analogue 5g) | Various Fungi | Low | researchgate.net |
| Quaternary mono-Mannich base (Ig4) | Microsporum canis | High (twice the potency of Amphotericin-B) | nih.gov |
| Quaternary mono-Mannich base (Ig4) | Other pathogenic fungi | Equal potency to Amphotericin-B | nih.gov |
Theoretical and Computational Chemistry Approaches in 3 Methoxy 3 Piperidinomethyl Benzophenone Research
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-Methoxy-3'-piperidinomethyl benzophenone (B1666685), methods like Density Functional Theory (DFT) are instrumental in elucidating its electronic structure and predicting its reactivity.
Furthermore, DFT calculations can determine key electronic properties that govern reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. scialert.net A smaller gap suggests higher reactivity. The distribution of these frontier orbitals reveals the likely sites for electrophilic and nucleophilic attack. For instance, the methoxy (B1213986) group, being an electron-donating group, would likely increase the electron density on its attached phenyl ring, influencing the HOMO distribution. Conversely, the electron-withdrawing nature of the carbonyl group in the benzophenone core would affect the LUMO.
The calculation of the molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution. The MEP map highlights electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. This information is invaluable for predicting how 3-Methoxy-3'-piperidinomethyl benzophenone might interact with other molecules, including biological macromolecules.
Table 1: Hypothetical Quantum Chemical Parameters for this compound
| Parameter | Predicted Value/Characteristic | Significance |
| HOMO Energy | - | Indicates the electron-donating ability; higher energy suggests greater reactivity towards electrophiles. |
| LUMO Energy | - | Indicates the electron-accepting ability; lower energy suggests greater reactivity towards nucleophiles. |
| HOMO-LUMO Gap | - | A smaller gap suggests higher chemical reactivity and lower kinetic stability. |
| Dipole Moment | - | Reflects the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |
| Mulliken Atomic Charges | - | Provides insight into the charge distribution on individual atoms, identifying potential reactive sites. |
Molecular Docking and Dynamics Simulations for Target Identification and Validation
To explore the potential biological activity of this compound, molecular docking and molecular dynamics (MD) simulations are indispensable tools. These methods predict the binding affinity and interaction patterns of the compound with various protein targets.
Molecular docking involves computationally placing the 3D structure of the ligand (this compound) into the binding site of a target protein. jchemlett.comresearchgate.net The scoring functions then estimate the binding free energy, providing a rank of potential binding poses. Given the structural motifs present in the compound, several protein families could be considered as potential targets. For instance, benzophenone derivatives have been investigated as inhibitors of various enzymes, and the piperidine (B6355638) moiety is a common scaffold in many bioactive molecules. nih.govsemanticscholar.org Potential targets could include kinases, proteases, or receptors implicated in various diseases.
Following docking, MD simulations can be employed to assess the stability of the predicted ligand-protein complex over time. nih.gov These simulations solve Newton's equations of motion for the atoms in the system, providing a dynamic view of the interactions. Key parameters analyzed during MD simulations include the root-mean-square deviation (RMSD) of the protein and ligand, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein. The number and duration of hydrogen bonds and other non-covalent interactions between the ligand and the protein can also be monitored throughout the simulation, offering a more detailed understanding of the binding mode.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net For a class of compounds like piperidinomethyl benzophenone derivatives, QSAR can be a powerful tool for predicting the activity of untested analogues and guiding the design of more potent molecules.
The first step in a QSAR study is to generate a dataset of compounds with known activities. Then, for each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecular structure, including steric, electronic, hydrophobic, and topological properties. Examples of relevant descriptors for this compound and its analogues could include:
Topological descriptors: Molecular connectivity indices, shape indices.
Electronic descriptors: Dipole moment, partial atomic charges, HOMO and LUMO energies. ju.edu.jo
Hydrophobic descriptors: LogP (partition coefficient).
Steric descriptors: Molar refractivity, van der Waals volume.
Using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, a mathematical model is developed that correlates the descriptors with the biological activity. The predictive power of the QSAR model is then validated using internal and external validation techniques. ijprajournal.com A robust QSAR model can be used to predict the activity of novel, not-yet-synthesized analogues of this compound, thereby prioritizing synthetic efforts towards the most promising candidates.
De Novo Design and Virtual Screening Methodologies for Novel Analogues
Building upon the insights gained from QSAR and molecular docking, de novo design and virtual screening methodologies can be employed to discover novel analogues of this compound with potentially improved properties.
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govresearchgate.net This can be done through either ligand-based or structure-based approaches. In a ligand-based virtual screen, one would search for molecules that are structurally similar to this compound. In a structure-based virtual screen, a library of compounds would be docked into the binding site of a validated protein target, and the top-scoring compounds would be selected for further investigation. nih.gov
De novo design, on the other hand, involves the computational "growth" of novel molecules within the constraints of a target's binding site. Algorithms for de novo design can piece together molecular fragments to create new chemical entities with optimized interactions with the target protein. This approach has the potential to generate highly novel scaffolds that may not be present in existing compound libraries.
Conformational Analysis and Potential Energy Surface Exploration
The biological activity and physicochemical properties of a flexible molecule like this compound are highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable low-energy conformations of the molecule and the energy barriers between them. cdnsciencepub.comcdnsciencepub.com
The potential energy surface (PES) of the molecule can be explored by systematically rotating the rotatable bonds, such as the bonds connecting the phenyl rings to the carbonyl group and the bond connecting the piperidinomethyl group to the phenyl ring. For each conformation, the energy is calculated using quantum mechanical or molecular mechanics methods. The resulting data can be used to construct a Ramachandran-like plot, which visualizes the energetically allowed and disallowed regions of conformational space.
Identifying the global minimum energy conformation, as well as other low-energy conformers, is crucial as these are the most likely to be populated at physiological temperatures and thus relevant for biological activity. nih.govresearchgate.net The energy barriers between different conformations also provide insight into the molecule's flexibility and the ease with which it can adopt the specific conformation required for binding to a target.
Advanced Spectroscopic and Analytical Techniques for Characterization of 3 Methoxy 3 Piperidinomethyl Benzophenone
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution. Through techniques like ¹H NMR, ¹³C NMR, and two-dimensional (2D) correlation experiments, the connectivity and chemical environment of each atom in 3-Methoxy-3'-piperidinomethyl benzophenone (B1666685) can be mapped out.
¹H NMR Spectroscopy provides information on the number and environment of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals corresponding to the aromatic protons on both phenyl rings, the benzylic protons of the piperidinomethyl group, the aliphatic protons of the piperidine (B6355638) ring, and the protons of the methoxy (B1213986) group. The substitution pattern on the aromatic rings leads to complex splitting patterns that can be resolved using high-field NMR instruments.
¹³C NMR Spectroscopy complements the proton data by providing a count of unique carbon atoms and information about their hybridization and electronic environment. The carbonyl carbon of the benzophenone moiety is characteristically found far downfield.
2D NMR Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for confirming assignments. ipb.pt A COSY spectrum would establish proton-proton couplings within the individual aromatic rings and the piperidine system, while an HSQC spectrum would directly correlate each proton with its attached carbon atom, leaving no ambiguity in the structural assignment. ipb.pt
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 3-Methoxy-3'-piperidinomethyl benzophenone Predicted values are based on standard chemical shift ranges for analogous functional groups.
| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carbonyl (C=O) | N/A | > 190 |
| Aromatic Protons/Carbons | 6.8 - 8.0 | 110 - 165 |
| Methoxy (O-CH₃) | ~3.9 (singlet, 3H) | ~55 |
| Benzylic (Ar-CH₂-N) | ~3.5 (singlet, 2H) | ~60-65 |
| Piperidine (α-CH₂) | ~2.4 (multiplet, 4H) | ~54 |
| Piperidine (β, γ-CH₂) | ~1.4-1.6 (multiplet, 6H) | ~24-26 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and, through fragmentation analysis, offers further structural confirmation. For this compound (C₂₀H₂₃NO₂), the molecular weight is 325.17 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition by providing a highly accurate mass measurement.
Electron Ionization (EI) is a common MS technique that causes the molecule to fragment in a reproducible manner. The fragmentation pattern serves as a molecular fingerprint. Key fragmentation pathways for this compound are predictable based on its functional groups. Alpha-cleavage is a dominant pathway for amines, likely leading to the formation of a stable piperidinomethyl cation or related fragments. libretexts.org Cleavage adjacent to the carbonyl group is also expected, yielding benzoyl-type ions. researchgate.net
Table 2: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z (Mass-to-Charge Ratio) | Possible Fragment Identity | Fragmentation Pathway |
| 325 | [M]⁺ | Molecular Ion |
| 228 | [M - C₆H₁₁N]⁺ | Loss of piperidine moiety |
| 135 | [CH₃O-C₆H₄-CO]⁺ | Cleavage at carbonyl, forming methoxybenzoyl cation |
| 98 | [C₆H₁₂N]⁺ | Piperidinomethyl cation from alpha-cleavage |
| 77 | [C₆H₅]⁺ | Phenyl cation |
X-ray Diffraction Crystallography for Solid-State Structure Determination and Conformational Insights
While NMR provides the structure in solution, X-ray Diffraction (XRD) crystallography can determine the precise three-dimensional arrangement of atoms in the solid state, provided a suitable single crystal can be grown. This technique yields definitive information on bond lengths, bond angles, and torsion angles.
For this compound, XRD analysis would reveal:
The exact conformation of the piperidine ring (e.g., chair conformation).
The dihedral angle between the two phenyl rings of the benzophenone core.
The spatial orientation of the methoxy and piperidinomethyl substituents relative to the rest of the molecule.
Intermolecular interactions, such as hydrogen bonding or π-stacking, that dictate the crystal packing arrangement.
This level of detail is crucial for understanding the molecule's shape and how it interacts with its environment in the solid phase. Without experimental data, specific crystallographic parameters cannot be listed, but the technique remains the gold standard for absolute structure determination in the solid state.
Chromatographic Separation Methods (e.g., HPLC, GC) for Purity Assessment and Isolation
Chromatographic techniques are essential for separating the target compound from any impurities, starting materials, or by-products, thereby allowing for its isolation and the assessment of its purity.
High-Performance Liquid Chromatography (HPLC) is the most common method for analyzing non-volatile compounds like this compound. europa.eunih.gov A reversed-phase HPLC method would likely be employed.
Stationary Phase: A C18 (octadecylsilyl) column.
Mobile Phase: A gradient or isocratic mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer.
Detection: A UV-Vis detector set to a wavelength where the benzophenone chromophore strongly absorbs (e.g., ~254 nm or ~285 nm).
The result is a chromatogram where the compound of interest appears as a major peak at a specific retention time. The area of this peak relative to the total area of all peaks provides a quantitative measure of its purity. nih.gov
Gas Chromatography (GC) may also be used, often coupled with a mass spectrometer (GC-MS). researchgate.net However, due to the compound's relatively high molecular weight and boiling point, high temperatures would be required, which could risk thermal degradation. mdpi.com GC-MS provides the dual benefit of separating components and providing their mass spectra for identification. researchgate.net
Table 3: Typical HPLC Parameters for Purity Analysis
| Parameter | Condition | Purpose |
| Column | C18, 4.6 x 150 mm, 5 µm | Separation based on hydrophobicity |
| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) | Elution of the compound |
| Flow Rate | 1.0 mL/min | Controls retention time and peak shape |
| Detection | UV at 285 nm | Quantifies the compound based on absorbance |
| Injection Volume | 10 µL | Introduction of the sample |
Vibrational (IR) and Electronic (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features. youtube.comnist.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. The extensive system of conjugated π-electrons in the benzophenone core gives rise to strong UV absorption. The presence of substituents (auxochromes) like the methoxy group can shift the absorption maxima (λ_max) to longer wavelengths (a bathochromic shift). researchgate.net The spectrum is useful for quantitative analysis via the Beer-Lambert law and for confirming the nature of the chromophore. researchgate.net
Table 4: Characteristic IR and UV-Vis Spectroscopic Data
| Spectroscopy | Wavenumber (cm⁻¹) / Wavelength (nm) | Assignment |
| IR | ~3050 | Aromatic C-H Stretch |
| ~2950, ~2850 | Aliphatic C-H Stretch (Piperidine, Methoxy) | |
| ~1660 | Ketone C=O Stretch | |
| ~1600, ~1480 | Aromatic C=C Bending | |
| ~1250, ~1040 | Aryl-Alkyl Ether C-O Stretch (Methoxy) | |
| UV-Vis | ~285-290 nm | π → π* Transition |
| ~330-340 nm | n → π* Transition |
Photophysical Properties and Materials Science Applications of Benzophenone Derivatives
Intramolecular Charge Transfer (ICT) States and Electronic Transitions
The presence of an electron-donating methoxy (B1213986) group and a potentially electron-donating piperidinomethyl group, separated by the benzophenone (B1666685) core, suggests the possibility of intramolecular charge transfer (ICT) upon photoexcitation. In such a scenario, an electron would be transferred from one of the substituent-bearing phenyl rings (the donor) to the other or the carbonyl group (the acceptor). The specific nature and energy of these ICT states and the corresponding electronic transitions for 3-Methoxy-3'-piperidinomethyl benzophenone have not been determined.
Intersystem Crossing (ISC) Efficiency and Triplet State Energetics
Benzophenone itself exhibits a high intersystem crossing (ISC) quantum yield, efficiently populating its triplet state. The substitution pattern in this compound would likely influence the rate and efficiency of this process. The energies of the lowest singlet (S₁) and triplet (T₁) excited states, and the energy gap between them (ΔEST), are critical parameters that would be affected by the substituents. However, no experimental or calculated values for these properties are available for this specific molecule.
Thermally Activated Delayed Fluorescence (TADF) Characteristics and Reverse Intersystem Crossing (RISC)
Materials exhibiting thermally activated delayed fluorescence (TADF) are of great interest for applications in organic light-emitting diodes (OLEDs). TADF relies on a small ΔEST, which allows for efficient reverse intersystem crossing (RISC) from the triplet state back to the singlet state, enhancing fluorescence. While many benzophenone derivatives have been investigated as TADF emitters, the potential of this compound in this area remains unexplored.
Role as Acceptor Units in Organic Semiconductor Design
The benzophenone core is a known electron acceptor and is utilized in the design of organic semiconductors. The specific substituents in this compound would tailor its electron-accepting properties and its compatibility with other components in a semiconductor device. Research into its use as an acceptor unit has not been published.
Future Perspectives and Interdisciplinary Research Opportunities
Development of Novel and Sustainable Synthetic Strategies
The development of efficient and environmentally benign synthetic routes is a cornerstone of modern pharmaceutical chemistry. For 3-methoxy-3'-piperidinomethyl benzophenone (B1666685), future research could focus on moving beyond traditional multi-step syntheses, which may involve hazardous reagents and generate significant waste.
Key areas for development include:
Catalytic C-H Activation: Direct functionalization of the benzophenone core could offer a more atom-economical synthesis.
Flow Chemistry: Continuous manufacturing processes can improve safety, scalability, and consistency.
Biocatalysis: The use of enzymes could enable highly selective transformations under mild conditions.
A potential synthetic approach could be a variation of the Grignard reaction, a method used for synthesizing related compounds like 3-methoxypropiophenone. mdpi.com This process involves the reaction of a Grignard reagent, formed from an appropriate methoxybromobenzene, with a nitrile. mdpi.com Adapting such methods to be more sustainable, for instance by using recyclable solvents, would be a significant advancement. mdpi.com
Comprehensive Mechanistic Delineation of Biological Activities
Understanding how a compound exerts its effects at a molecular level is crucial for its development as a therapeutic agent. For 3-methoxy-3'-piperidinomethyl benzophenone, a thorough investigation into its mechanism of action is a critical next step. The benzophenone structure is a feature of various compounds with demonstrated biological activities, including antitumor and antioxidant effects. nih.gov
Future mechanistic studies should aim to:
Identify the direct molecular targets of the compound.
Elucidate the downstream signaling pathways affected.
Determine if the compound acts as an inhibitor, agonist, or antagonist of its target.
For instance, related benzophenone analogues have been found to possess antioxidant properties by mitigating reactive oxygen species. nih.gov A detailed study could explore if this compound shares this capability and through what specific biochemical pathways.
Exploration of Novel Biological Targets and Therapeutic Areas
The structural motifs within this compound, namely the methoxy-substituted benzophenone and the piperidinomethyl group, suggest several potential therapeutic applications. Benzophenones are being investigated for their potential as antitumor agents. nih.gov Some derivatives have shown significant cytotoxicity against various cancer cell lines. nih.gov
Additionally, the piperidine (B6355638) moiety is present in many centrally active drugs. A closely related series of compounds, 4-methoxy-3-(piperidin-4-yl)oxy benzamides, were identified as inhibitors of the presynaptic choline (B1196258) transporter (CHT), a key protein in cholinergic signaling. nih.gov This suggests that this compound could be investigated for its potential to modulate neurotransmitter systems, which are implicated in conditions like Alzheimer's disease and ADHD. nih.gov
Future research should therefore include screening this compound against a wide range of biological targets, including:
Cancer Cell Lines: To assess its potential as an anticancer agent. nih.gov
Neurotransmitter Transporters and Receptors: To explore its utility in neurological disorders. nih.gov
Enzymes involved in Oxidative Stress: To validate its potential as an antioxidant.
Integration of High-Throughput Screening and Omics Technologies in Discovery
To efficiently explore the therapeutic potential of this compound, high-throughput screening (HTS) is an indispensable tool. HTS allows for the rapid testing of a compound against thousands of biological targets. nih.gov This approach can quickly identify potential "hits" for further investigation. nih.gov
HTS could be employed to:
Screen for inhibitory activity against a broad panel of kinases, a common strategy in cancer drug discovery.
Identify effects on various G protein-coupled receptors (GPCRs), which are important drug targets.
Assess cytotoxicity across a diverse range of cancer cell lines.
Following HTS, "omics" technologies such as genomics, proteomics, and metabolomics can provide a more global view of the compound's biological effects. For example, proteomics could identify changes in protein expression in cells treated with the compound, offering clues to its mechanism of action.
Advanced Computational Methodologies for Predictive Chemistry and Material Design
Computational chemistry offers powerful tools to predict the properties and activities of molecules, thereby guiding and accelerating the research process. For this compound, computational studies could be used to:
Predict Binding Affinity: Molecular docking simulations can predict how the compound might bind to the active site of a protein target. mdpi.com This can help prioritize which biological targets to investigate experimentally.
Optimize Lead Compounds: By modeling the structure-activity relationship, computational methods can suggest modifications to the compound's structure to improve its potency and selectivity.
Predict ADMET Properties: In silico models can estimate a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, which is crucial for drug development.
For example, computational docking studies on other methoxy-substituted compounds have successfully predicted their binding modes within the active sites of enzymes like tyrosinase. mdpi.com A similar approach for this compound could provide valuable insights into its potential interactions with various biological targets.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 3-Methoxy-3'-piperidinomethyl benzophenone, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions involving piperidine derivatives and methoxy-substituted benzophenone precursors. For example, benzoylpiperidine derivatives are often synthesized using solvent systems like dichloromethane or THF under nitrogen atmosphere, with yields improved by optimizing reaction time (e.g., 12–78 hours) and temperature (room temperature to reflux) . Catalysts such as triethylamine or DMAP may enhance reaction efficiency. Post-synthesis purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradients) and recrystallization can further improve purity. Yield optimization should prioritize stoichiometric ratios and inert reaction conditions to prevent side reactions .
Q. Which analytical techniques are most effective for characterizing purity and structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR in deuterated solvents (e.g., CDCl) to confirm substitution patterns. For example, methoxy protons typically resonate at ~3.8 ppm, while piperidinomethyl protons appear as multiplet signals between 1.5–2.5 ppm .
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with UV detection (e.g., 254 nm). A retention time of ~11–12 minutes and peak area ≥97% indicate high purity .
- Elemental Analysis : Compare experimental C/H/N values with theoretical calculations (e.g., ±0.3% tolerance). Discrepancies may arise from hydration or residual solvents, necessitating additional drying steps .
Advanced Research Questions
Q. How can researchers resolve discrepancies between theoretical and experimental elemental analysis data for benzophenone derivatives?
- Methodological Answer : Discrepancies often stem from incomplete purification, residual solvents, or hygroscopicity. For example, if experimental carbon content exceeds theoretical values (e.g., 72.95% vs. 72.85%), consider extended vacuum drying or lyophilization to remove trapped solvents. Cross-validate results with mass spectrometry (MS) to detect impurities. If nitrogen content is inconsistent (e.g., 11.83% vs. 12.01%), assess reaction completeness via thin-layer chromatography (TLC) or intermediate isolation .
Q. What methodological considerations are critical when studying environmental stability in aqueous systems?
- Methodological Answer : Design experiments to assess hydrolysis and photodegradation under controlled pH (4–9), temperature (20–40°C), and UV exposure. Use LC-MS to identify degradation products (e.g., demethylated or oxidized derivatives). For surface interactions, apply diffusion models (as used for benzophenone in PDMS substrates) to predict partitioning behavior. Oxygen quenching effects, observed in benzophenone-grafted polymers, suggest inert atmospheres may stabilize the compound in reactive environments .
Q. How can the compound’s reactivity in cross-coupling or functionalization reactions be systematically evaluated?
- Methodological Answer : Screen catalysts (e.g., Pd/C, CuI) and ligands (e.g., PPh) in Sonogashira or Suzuki-Miyaura reactions. Monitor reaction progress via -NMR for intermediate formation. For example, methoxy groups may act as directing groups in electrophilic substitutions. Control experiments should compare reactivity with analogous compounds (e.g., 3-Cyano-3'-piperidinomethyl benzophenone) to identify electronic effects .
Safety and Handling
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats. Avoid inhalation by working in fume hoods.
- Storage : Store in airtight containers at 2–8°C, away from light and moisture.
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste.
- Toxicity Mitigation : Given structural similarities to endocrine disruptors like BP3, conduct cytotoxicity assays (e.g., MTT) before biological studies .
Data Interpretation and Experimental Design
Q. How should researchers design experiments to investigate the compound’s role in surface grafting or polymer modification?
- Methodological Answer : Adapt benzophenone-mediated UV grafting techniques used for PDMS substrates. Optimize benzophenone concentration (e.g., 0.1–1.0 wt%) and UV exposure time (5–30 minutes) to achieve uniform surface modification. Use X-ray photoelectron spectroscopy (XPS) or contact angle measurements to validate grafting efficiency. Control oxygen levels, as oxygen diffusion quenches benzophenone-initiated reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
